N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazine-2-carboxamide
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Overview
Description
N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazine-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene moiety linked to a pyrazine carboxamide group. The compound’s distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazine-2-carboxamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with pyrazine-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure consistent quality and scalability. The choice of solvents and reagents may also be adjusted to comply with environmental regulations and safety standards.
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist or antagonist at certain receptors, such as the 5-HT7 receptor . The compound’s effects are mediated through the modulation of signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds also target the 5-HT7 receptor and have similar biological activities.
Pyrrolopyrazine derivatives: These compounds share a similar pyrazine ring structure and exhibit a range of biological activities, including antimicrobial and antitumor properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H15N3O |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H15N3O/c19-15(14-10-16-8-9-17-14)18-13-7-3-5-11-4-1-2-6-12(11)13/h1-2,4,6,8-10,13H,3,5,7H2,(H,18,19) |
InChI Key |
VTHFHTGTWRWYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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